Bisphenol A ethoxylate dimethacrylate
Description
Properties
IUPAC Name |
ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2.C3H4O2.C2H6O2/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-2-3(4)5;3-1-2-4/h3-10,16-17H,1-2H3;2H,1H2,(H,4,5);3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGARWRTUWINPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=CC(=O)O.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid with a musty odor; [Scientific Polymer Products MSDS] | |
| Record name | Ethoxylated bis-phenol A dimethacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14176 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
41637-38-1 | |
| Record name | Poly(oxy-1,2-ethanediyl), .alpha.,.alpha.'-[(1-methylethylidene)di-4,1-phenylene]bis[.omega.-[(2-methyl-1-oxo-2-propen-1-yl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Esterification products of 4,4'-isopropylidenediphenol, ethoxylated and 2-methylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalytic Ethoxylation Reaction
The ethoxylation process typically employs basic catalysts such as dimethylaminoethanol (DMAE) or alkali metal hydroxides (e.g., NaOH). According to the Chinese patent CN101613261A, BPA reacts with ethylene oxide in a pressurized reactor at 120–150°C under 0.2–0.5 MPa pressure. The molar ratio of EO to BPA determines the degree of ethoxylation (denoted as m + n in the final structure). For commercial EBPADMA products like TCI America’s B6286, m + n ≈ 4.
Reaction Conditions Table
| Parameter | Optimal Range | Catalyst Concentration | Yield (%) |
|---|---|---|---|
| Temperature | 120–150°C | 0.5–1.5 wt% DMAE | 85–92 |
| Pressure | 0.2–0.5 MPa | — | — |
| EO:BPA Molar Ratio | 4:1 to 6:1 | — | — |
The reaction proceeds via nucleophilic attack of BPA’s phenoxide ions on ethylene oxide, forming polyethoxy chains. Excess EO ensures complete ethoxylation, while unreacted EO is purged under vacuum.
Methacrylation of Ethoxylated Bisphenol A
The second step involves esterification of the ethoxylated BPA’s terminal hydroxyl groups with methacrylic anhydride (MAAH), introducing polymerizable methacrylate moieties.
Esterification Mechanism
Methacrylation is catalyzed by acidic agents such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction occurs under inert atmosphere (N₂ or Ar) to prevent premature polymerization. A stoichiometric excess of MAAH (1.5–2.0 equivalents per hydroxyl group) ensures high conversion.
Key Reaction Parameters
-
Temperature: 80–100°C
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Time: 4–8 hours
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Catalyst: 1–3 wt% H₂SO₄
The product is neutralized with aqueous sodium bicarbonate, and unreacted MAAH is removed via vacuum distillation.
Industrial-Scale Optimization and Challenges
Byproduct Formation and Mitigation
Side reactions include:
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Over-ethoxylation: Excess EO leads to longer polyethoxy chains, altering material properties. This is controlled by precise EO dosing and reaction monitoring via FT-IR.
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Incomplete Methacrylation: Residual hydroxyl groups reduce crosslinking efficiency. Post-reaction analysis using ¹H NMR (δ 5.6–6.3 ppm for methacrylate protons) ensures >95% conversion.
Purification and Stabilization
Crude EBPADMA is purified via:
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Solvent Extraction: Dichloromethane washes remove ionic impurities.
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Column Chromatography: Silica gel elution with ethyl acetate/hexane mixtures isolates EBPADMA from oligomers.
To inhibit premature polymerization, commercial products like TCI’s B6286 are stabilized with hydroquinone (HQ) at 50–100 ppm.
Characterization and Quality Control
Spectroscopic Analysis
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 540.65 g/mol | Gel Permeation Chromatography |
| Viscosity (25°C) | 350–450 mPa·s | Brookfield Viscometer |
| Purity | ≥98% | HPLC |
Applications and Performance Considerations
EBPADMA’s low viscosity and high reactivity make it ideal for:
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Dental Composites: Blended with TEGDMA or HEMA to reduce shrinkage stress.
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Coatings: UV-curable formulations with enhanced adhesion to metallic substrates.
Stability in Harsh Environments
Studies show EBPADMA-based composites release <1.5 ppm BPA after 30 days in lactic acid or ethanol, meeting biocompatibility standards .
Chemical Reactions Analysis
Polymerization Reactions
Bisphenol A ethoxylate dimethacrylate (BPAEDMA) undergoes free radical polymerization , a key mechanism in its industrial applications. The methacrylate groups in BPAEDMA are highly reactive, enabling chain-growth polymerization under radical initiation .
Mechanistic Overview :
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Initiation : Peroxide initiators (e.g., benzoyl peroxide) or light-activated systems generate radicals.
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Propagation : Methacrylate double bonds react with radicals to form growing polymer chains.
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Termination : Chains terminate via recombination or disproportionation, yielding cross-linked networks .
BPAEDMA’s difunctional methacrylate structure allows high cross-linking density , critical for adhesives, dental resins, and composites .
Copolymerization with Other Monomers
BPAEDMA is often blended with monomers like triethylene glycol dimethacrylate (TEGDMA) and 2-hydroxyethyl methacrylate (HEMA) to optimize material properties .
Key Observations :
| EBPADMA/TEGDMA Ratio | Effect on Composites |
|---|---|
| 0.50:1 | Balanced ion release, moderate strength |
| 0.85:1 | Enhanced calcium ion release |
| 1.35:1 | Highest calcium ion release, reduced water sorption |
Increasing the BPAEDMA/TEGDMA ratio elevates supersaturation in amorphous calcium phosphate (ACP) composites , improving remineralization potential without adverse effects on polymerization efficiency .
Cross-Linking and Network Formation
BPAEDMA’s methacrylate groups participate in intermolecular cross-linking , forming three-dimensional networks. In dental composites, this cross-linking integrates with ACP fillers to enhance mechanical strength and durability .
Hydrogen Bonding :
The ethoxylated groups in BPAEDMA enable hydrogen bonding with water molecules, influencing hydrophilicity and ion transport in hydrated environments .
Analytical Methods for Reaction Monitoring
Micellar Electrokinetic Chromatography (MEKC) is employed to quantify residual monomers post-polymerization. Studies show 6% leachable monomers remain after curing, indicating incomplete conversion .
Polymerization Dynamics :
Light-cured BPAEDMA-based composites exhibit rapid degree of vinyl conversion (DC%), with visible light activation ensuring efficient radical generation .
Scientific Research Applications
Dental Applications
Dental Composites and Sealants
- Usage : Bis-EMA is a key component in dental restorative composites and adhesive materials. Its properties contribute to the strength and durability of dental restorations.
- Case Study : Research indicates that resin-based dental sealants utilizing Bis-EMA have been effective in preventing cavities and arresting caries progression .
| Application | Material Type | Benefits |
|---|---|---|
| Dental Composites | Bis-EMA-based composites | High strength, low water sorption |
| Dental Sealants | Resin-based sealants | Effective in cavity prevention |
Coatings and Adhesives
Photocureable Coatings
- Usage : Bis-EMA is extensively used in UV-curable coatings, inks, and adhesives. Its ability to polymerize quickly under UV light makes it ideal for protective coatings in automotive and marine industries.
- Market Insight : The demand for photocureable coatings has surged due to their environmental benefits and efficiency, particularly in the automotive sector .
| Application | Type | Key Features |
|---|---|---|
| UV Coatings | Photocureable | Fast curing, high durability |
| Adhesives | UV adhesives | Strong bonding properties |
Pharmaceutical Applications
Hydrophilic Binders
- Usage : In the pharmaceutical industry, Bis-EMA serves as a hydrophilic binder in drug formulations. It enhances the solubility and bioavailability of active pharmaceutical ingredients.
- Research Findings : Studies have shown that incorporating Bis-EMA into formulations improves the release profiles of drugs compared to traditional binders .
| Application | Role | Benefits |
|---|---|---|
| Drug Formulations | Hydrophilic binder | Improved solubility, enhanced release |
Industrial Applications
Polycarbonate Plastics and Epoxy Resins
- Usage : Bis-EMA is a crucial building block for polycarbonate plastics and epoxy resins used in various industrial applications.
- Performance Metrics : Its incorporation leads to materials with enhanced mechanical properties and chemical resistance, making them suitable for demanding environments .
| Application | Material Type | Advantages |
|---|---|---|
| Polycarbonate Plastics | Polycarbonate composites | High impact resistance |
| Epoxy Resins | Industrial coatings | Excellent adhesion and durability |
Mechanism of Action
The mechanism by which bisphenol A ethoxylate dimethacrylate exerts its effects involves its ability to form cross-linked networks through polymerization. The methacrylate groups in the compound react with photoinitiators under light exposure, leading to the formation of a three-dimensional polymer network. This cross-linking enhances the mechanical properties and stability of the resulting materials .
Comparison with Similar Compounds
Comparison with Similar Compounds
Bisphenol A Glycerolate Dimethacrylate (Bis-GMA)
- Viscosity : Bis-GMA has extremely high viscosity (≥1,200 Pa·s), necessitating dilution with TEGDMA for clinical use. Bis-EMA, with ethoxylate spacers, exhibits moderate viscosity, reducing the need for diluents .
- Degree of Conversion (DC) : Bis-GMA shows low DC (55–65%) due to steric hindrance, while Bis-EMA achieves higher DC (70–80%) owing to its flexible ethoxylate chains .
- Mechanical Properties: Both monomers provide suitable mechanical strength, but Bis-GMA’s rigidity offers better enamel adhesion. Bis-EMA compensates with improved flowability .
- Biocompatibility : Bis-EMA elutes more readily than Bis-GMA, raising concerns about long-term exposure . Bis-GMA’s estrogenic activity is well-documented, whereas Bis-EMA’s toxicity remains understudied .
Urethane Dimethacrylate (UDMA)
- Viscosity and DC : UDMA has moderate viscosity and higher DC (75–85%) than Bis-GMA, attributed to its urethane linkages enhancing radical mobility .
- Mechanical Strength : UDMA’s urethane groups provide superior fracture toughness and wear resistance, making it ideal for high-stress dental applications .
- Elution : UDMA exhibits lower elution than Bis-EMA, reducing biocompatibility risks .
Triethylene Glycol Dimethacrylate (TEGDMA)
- Role as Diluent : TEGDMA’s low viscosity (<10 Pa·s) makes it a primary diluent for Bis-GMA and Bis-EMA, improving filler incorporation and DC .
- Drawbacks : High polymerization shrinkage (5–7%) and elution rates, increasing cytotoxicity risks .
Other BPA Derivatives
Research Findings and Data Tables
Table 1. Key Properties of Bis-EMA and Comparable Monomers
| Property | Bis-EMA | Bis-GMA | UDMA | TEGDMA |
|---|---|---|---|---|
| Viscosity (Pa·s) | 200–400 | ≥1,200 | 300–600 | <10 |
| Degree of Conversion (%) | 70–80 | 55–65 | 75–85 | 85–95 |
| Polymerization Shrinkage | 2–3% | 2–3% | 3–4% | 5–7% |
| Elution Rate* | High | Moderate | Low | High |
| Estrogenic Activity | Potential, limited data | Well-documented | Limited data | Limited data |
*Elution rates based on cumulative release from dental composites over 7 days .
Biocompatibility and Toxicity Considerations
- Elution Behavior : Bis-EMA releases oligomers and degradation products at higher rates than UDMA, posing chronic exposure risks in dental applications .
- Estrogenic Potential: While Bis-GMA’s estrogenicity is established, Bis-EMA’s ethoxylate chains may reduce receptor binding, though long-term data are lacking .
- Regulatory Status : Manufacturers are urged to disclose compositions on safety data sheets (MSDS) to facilitate risk assessment .
Biological Activity
Bisphenol A ethoxylate dimethacrylate (Bis-EMA) is a difunctional methacrylic monomer widely used in dental materials, adhesives, and coatings due to its favorable properties such as low volatility and rapid curing capabilities. Understanding its biological activity is crucial, especially considering its applications in environments where human exposure may occur.
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Chemical Identity :
- IUPAC Name: Esterification products of 4,4'-isopropylidenediphenol, ethoxylated and 2-methylprop-2-enoic acid.
- CAS Number: 41637-38-1
- Molecular Formula: C23H24O4
- Molecular Weight: Varies from 384 to 672 g/mol depending on ethoxylation degree.
- Physical Properties :
Toxicological Profile
Research indicates that Bis-EMA exhibits low acute toxicity after oral and dermal exposure. It does not cause skin or eye irritation, nor is it considered a skin sensitizer. Long-term exposure studies have not demonstrated significant organ toxicity or reproductive effects in animal models . However, concerns remain regarding its potential endocrine-disrupting properties due to structural similarities with bisphenol A (BPA), which has been linked to various health issues including reproductive disorders and carcinogenesis .
Cytotoxicity Studies
Recent studies have assessed the cytotoxic effects of Bis-EMA in dental applications. For instance, composites containing Bis-EMA showed varying degrees of cytotoxicity depending on the formulation and curing conditions. Notably, the release of BPA and other degradation products from dental resins has raised concerns about their potential cytotoxic, genotoxic, and estrogenic effects .
Dental Applications
A study analyzed the release of BPA from various dental composite resins containing Bis-EMA under different conditions. The results indicated significant BPA release when immersed in acidic environments (e.g., lactic acid), which could lead to adverse biological effects over time. Scanning electron microscopy (SEM) revealed structural defects in the resin surfaces post-exposure, suggesting that environmental factors can exacerbate material degradation .
Environmental Impact and Biodegradability
Bis-EMA is considered inherently biodegradable, with studies indicating that it does not accumulate in aquatic organisms. Its low persistence in soil suggests a reduced environmental impact compared to more persistent organic pollutants . The substance's biodegradation pathways are essential for assessing its long-term ecological effects.
Table of Biological Effects
Q & A
Q. What are the key structural features of Bisphenol A ethoxylate dimethacrylate that influence its polymerization efficiency in dental composites?
Bis-EMA's ethoxylate groups enhance solubility and reduce viscosity, while its methacrylate functionalities enable radical-mediated crosslinking. To assess polymerization efficiency, researchers should quantify the degree of conversion (DC) using Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the methacrylate C=C peak (1635–1640 cm⁻¹). Mechanical testing (e.g., flexural strength via ISO 4049) and water sorption studies further validate network stability in dental composites .
Q. How does the presence of MEHQ inhibitor affect the storage and handling of Bis-EMA in laboratory settings?
MEHQ (200–500 ppm) prevents premature polymerization by scavenging free radicals. Researchers must store Bis-EMA at 2–8°C in amber vials to limit light/heat exposure. Prior to use, purify via inhibitor-removal columns (e.g., aluminum oxide) and confirm inhibitor depletion using HPLC with UV detection at 280 nm .
Q. What analytical techniques are recommended for quantifying residual monomer levels in Bis-EMA polymerized systems?
Extract residual monomers using acetone or methanol, then analyze via gas chromatography-mass spectrometry (GC-MS) with a DB-5 column. Alternatively, high-performance liquid chromatography (HPLC) with a C18 column and diode array detector (λ = 210–230 nm) provides quantitative data. Calibration curves using purified Bis-EMA standards are essential .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported ionic conductivity values of Bis-EMA-based polymer electrolytes?
Contradictions in ionic conductivity (e.g., 10⁻⁴–10⁻³ S/cm) arise from variations in crosslinker ratios, salt concentration (e.g., LiTFSI), and curing conditions. Standardize synthesis protocols (e.g., UV curing at 365 nm, 10 mW/cm²) and characterize using electrochemical impedance spectroscopy (EIS) at 25–60°C. Compare results with molecular dynamics simulations to correlate conductivity with free volume .
Q. How can researchers optimize the crosslinking density of Bis-EMA networks for shape-memory polymer (SMP) applications?
Vary the molar ratio of Bis-EMA to monofunctional monomers (e.g., benzyl methacrylate) and measure crosslink density via swelling experiments (Flory-Rehner theory) or dynamic mechanical analysis (DMA) to determine storage modulus (E’). For SMPs targeting medical devices, validate shape recovery (>95%) through thermomechanical cycling (T₀ = Tg ± 20°C) .
Q. What methodological considerations are critical when designing UV-curable Bis-EMA formulations for high-resolution 3D bioprinting?
Optimize photoinitiator type (e.g., Irgacure 819 for deep curing) and concentration (0.5–2 wt%) to balance curing speed and cytotoxicity. Adjust viscosity (<500 mPa·s) using reactive diluents (e.g., triethylene glycol dimethacrylate) for printability. Post-cure at 405 nm (5 min, 20 mW/cm²) and validate cytocompatibility via ISO 10993-5 assays for tissue-mimicking materials .
Q. How do conflicting data on Bis-EMA’s crosslinking efficiency in chromatographic monoliths inform experimental redesign?
Discrepancies in surface area (e.g., 150–300 m²/g) may stem from initiator systems (AIBN vs. thermal) or porogen ratios (toluene/dodecanol). Use mercury intrusion porosimetry to quantify mesopore distribution and validate separation efficiency via HPLC with small-molecule analytes (e.g., alkylbenzenes). Replicate conditions from peer studies to isolate variables .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
